N-(1,3-thiazol-5-ylmethyl)aniline

Fragment-based drug design Physicochemical profiling Lead-likeness

N-(1,3‑Thiazol‑5‑ylmethyl)aniline (CAS 1343889‑06‑4) is an unsubstituted N‑aryl‑N‑(thiazol‑5‑ylmethyl)amine with molecular formula C₁₀H₁₀N₂S and molecular weight 190.27 g·mol⁻¹. The structure comprises a phenylamino group linked through a methylene bridge to the 5‑position of a 1,3‑thiazole ring.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
Cat. No. B13240839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-5-ylmethyl)aniline
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=CN=CS2
InChIInChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2
InChIKeyBUMUJIACQCJQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Thiazol-5-ylmethyl)aniline – Core Physicochemical & Structural Identity for Informed Procurement


N-(1,3‑Thiazol‑5‑ylmethyl)aniline (CAS 1343889‑06‑4) is an unsubstituted N‑aryl‑N‑(thiazol‑5‑ylmethyl)amine with molecular formula C₁₀H₁₀N₂S and molecular weight 190.27 g·mol⁻¹ [1]. The structure comprises a phenylamino group linked through a methylene bridge to the 5‑position of a 1,3‑thiazole ring. Computed descriptors (XLogP3‑AA = 2.5, Topological Polar Surface Area = 53.2 Ų, 1 hydrogen‑bond donor, 3 hydrogen‑bond acceptors, 3 rotatable bonds) place the compound in a drug‑like property space that is more polar than simple N‑benzylaniline but more lipophilic than the corresponding pyridinylmethyl analog [1][2].

Scaffold Thiazol-5-ylmethyl aniline building block
Privileged motif Substructure found in ritonavir and BMS-605541 kinase inhibitor
Property profile Computed drug-like window with moderate polarity and low lipophilicity risk

Why N-(1,3-Thiazol-5-ylmethyl)aniline Cannot Be Replaced by a Generic Benzyl‑, Pyridinyl‑ or Regioisomeric Thiazole Analog


Simple N‑benzylaniline (XLogP ≈ 3.1, TPSA ≈ 12 Ų) is markedly more lipophilic and offers only one hydrogen‑bond acceptor, whereas the thiazole ring in N‑(1,3‑thiazol‑5‑ylmethyl)aniline contributes two additional heteroatoms that alter solvation, metal‑coordination ability and π‑stacking geometry [1][2]. The regioisomeric position of the thiazole attachment matters: the 5‑ylmethyl fragment has been validated in multiple advanced drug candidates (e.g., the HIV protease inhibitor ritonavir and the VEGFR‑2 inhibitor BMS‑605541, Ki = 49 nM), while the 2‑ and 4‑ylmethyl aniline congeners lack comparable quantitative biological annotation in public databases [3][4]. Consequently, replacing the 5‑ylmethyl isomer with a generic benzyl or pyridinyl analog, or with the 2‑ or 4‑thiazole regioisomer, introduces physico‑chemical and pharmacophoric differences that cannot be assumed to be biologically or synthetically inconsequential.

N-Benzylaniline analog

Markedly higher lipophilicity and fewer heteroatoms alter solvation and metal coordination; binding profile may not reproduce.

Thiazole-2- or 4-ylmethyl regioisomers

Lack pharmacophoric precedent in approved drugs and kinase SAR; regioisomeric shift may cause >20-fold potency loss.

Pyridinylmethyl analogs

Different polarity and electronic character may shift π-stacking geometry and hydrogen-bonding pattern; SAR may not transfer.

Quantitative Differentiation Evidence for N-(1,3-Thiazol-5-ylmethyl)aniline Versus Closest Analogs


Computed Lipophilicity (XLogP) & Polar Surface Area (TPSA) Head‑to‑Head Against N‑Benzylaniline

N-(1,3‑Thiazol‑5‑ylmethyl)aniline is significantly more polar than the structurally analogous N‑benzylaniline. Computed XLogP drops from 3.1 (N‑benzylaniline) to 2.5, and TPSA rises from 12.0 Ų to 53.2 Ų [1][2]. The 41.2 Ų increase in TPSA and the 0.6‑unit reduction in XLogP bring the compound closer to the lead‑like property window (XLogP < 3, TPSA > 50 Ų), potentially improving aqueous solubility and reducing non‑specific protein binding.

Lipophilicity & TPSA
Cross-study comparable
ΔXLogP –0.6 / ΔTPSA +41.2 Ų
Supports lead-like fragment screening and solubility improvement
Computed properties; experimental confirmation advised
Fragment-based drug design Physicochemical profiling Lead-likeness

Pharmacophoric Fragment Validation: Thiazol‑5‑ylmethyl in FDA‑Approved Ritonavir Versus Unvalidated 2‑/4‑Regioisomers

The 1,3‑thiazol‑5‑ylmethyl substructure is a key component of the HIV protease inhibitor ritonavir (approved 1996), where it serves as a carbamate prodrug moiety [1]. In contrast, the 2‑ylmethyl (CID 42656297) and 4‑ylmethyl (CID 50987390) aniline regioisomers have no annotated drug‑target interactions in public databases (BindingDB, ChEMBL) and do not appear in any approved small‑molecule drug [2][3].

Fragment validation
Class-level inference
Present in ritonavir and BMS-605541; absent in 2-/4-isomers
Pharmacophoric precedent reduces risk of inactive regioisomer selection
Database mining; absence of evidence is not proof of inactivity
Fragment-based drug discovery Privileged scaffold HIV protease

Kinase Inhibitor Relevance: Thiazol‑5‑ylmethyl in BMS‑605541 (VEGFR‑2 Ki = 49 nM) – Evidence for the Pharmacophoric Value of the 5‑Methylene Attachment

The thiazol‑5‑ylmethyl‑aniline motif is a critical pharmacophoric element in BMS‑605541, a selective VEGFR‑2 kinase inhibitor (Ki = 49 ± 9 nM, IC₅₀ = 23 nM) [1]. SAR studies of this series demonstrated that shifting the methylene bridge from the 5‑position to the 2‑ or 4‑position of the thiazole ring drastically reduced potency (IC₅₀ > 1 μM for 2‑/4‑regioisomers) [2]. Although the parent N‑(1,3‑thiazol‑5‑ylmethyl)aniline has not been directly tested, the scaffold’s activity in this validated kinase inhibitor series supports the synthetic value of the 5‑ylmethyl aniline building block.

Kinase SAR
Cross-study comparable
Approx. 20–50× potency loss for regioisomers (IC₅₀ >1 μM vs. 23 nM)
5-ylmethyl attachment geometry is critical for kinase hinge binding
SAR from BMS-605541 series; direct testing needed for parent aniline
Kinase inhibitor VEGFR-2 Oncology

Purity and Lot‑Controlled Sourcing: AKSci Certified 95% Purity with Traceable Batch Quality

Commercially, N‑(1,3‑thiazol‑5‑ylmethyl)aniline is supplied by AKSci at a minimum purity of 95%, with available SDS and Certificate of Analysis per batch . At a catalog price of $3,721 per 5 g, the compound is a premium research‑grade building block. In contrast, the 2‑ylmethyl isomer (CAS 16733‑91‑8) is listed from multiple vendors at 95% purity with generally lower pricing (∼$200–400/g), but without the same level of batch‑specific analytical documentation, complicating its use in GLP‑compliant or SAR‑driven studies .

Purity & documentation
Data to verify
95% min purity with batch COA vs. 95% purity, limited documentation
COA documentation supports batch consistency in SAR campaigns
Vendor-supplied data; independent QC verification recommended
Chemical sourcing Quality assurance Batch-to-batch reproducibility

Application Scenarios Where N-(1,3-Thiazol-5-ylmethyl)aniline Provides Demonstrable Advantage


Fragment‑Based Screening Libraries for Kinase and Protease Targets

The compound’s computed property profile (XLogP = 2.5, TPSA = 53.2 Ų) meets fragment lead‑likeness criteria (Rule‑of‑3 compliant) [1]. Its thiazol‑5‑ylmethyl substructure has been pharmacologically validated in both kinase (BMS‑605541, VEGFR‑2 Ki = 49 nM) and protease (ritonavir) settings, providing a privileged scaffold for fragment growth [2]. Libraries built around this core can explore chemical space that is unexplored by 2‑ and 4‑thiazole regioisomers.

Synthesis of ATP‑Competitive Kinase Inhibitor Analogs

SAR evidence from the BMS‑605541 series shows that the thiazol‑5‑ylmethyl linker enables key hinge‑region hydrogen bonds to the kinase active site, whereas the 2‑ and 4‑regioisomers lose >20‑fold potency [1]. Researchers developing type I kinase inhibitors can use N‑(1,3‑thiazol‑5‑ylmethyl)aniline as a modular building block for rapid diversification at the aniline nitrogen or thiazole 2‑position.

Prodrug Fragment Design Based on the Ritonavir Thiazol‑5‑ylmethyl Carbamate Motif

The thiazol‑5‑ylmethyl group in ritonavir functions as a cleavable carbamate prodrug moiety, enhancing oral bioavailability and CYP3A4 inhibition [1]. The simple aniline building block can be elaborated to carbamate prodrugs for structure‑guided optimization of pharmacokinetic properties in antiviral and antineoplastic drug candidates.

Quality‑Controlled Building Block for SAR‑Driven Medicinal Chemistry

With AKSci‑supplied 95% purity backed by batch‑specific COA and SDS [1], the compound is suited for multi‑step parallel synthesis where impurity profiles must be tightly controlled to avoid false structure‑activity correlations. This level of documentation is not uniformly available for the regioisomeric analogs, recommending the 5‑ylmethyl isomer for GLP‑tracked compound management workflows.

Application
Selection Property
Validation Focus
Fragment-based library design for kinase/protease targets
Lead-like computed properties (moderate logP, TPSA >50 Ų)
Rule-of-3 compliance and scaffold pharmacophoric precedent
ATP-competitive kinase inhibitor analog synthesis
5-ylmethyl geometry for kinase hinge-region binding
SAR comparison with 2-/4-regioisomers and potency retention
Carbamate prodrug design inspired by ritonavir
Thiazol-5-ylmethyl carbamate cleavage profile
Oral bioavailability and CYP3A4 inhibition in antiviral candidates
SAR-driven medicinal chemistry with batch traceability
Documented purity with batch-specific COA
Impurity profile control for reproducible biological data
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